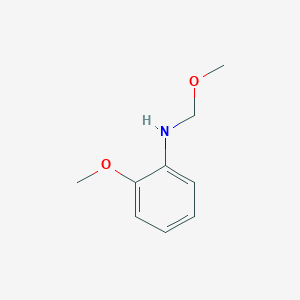![molecular formula C32H12F10O4 B14287230 Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate CAS No. 137300-28-8](/img/structure/B14287230.png)
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is a chemical compound that features a pyrene core substituted with two pentafluorophenylmethyl groups at the 1,2-positions of the dicarboxylate. The pyrene nucleus is known for its photophysical and electronic properties, making it valuable in materials science, supramolecular chemistry, and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate typically involves the reaction of pyrene-1,2-dicarboxylic acid with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and materials.
Biology: Employed in the study of non-covalent interactions and as a fluorescent probe.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mécanisme D'action
The mechanism of action of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for its role in supramolecular chemistry and materials science. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Pyrene-1,2-dicarboxylic acid
- Pentafluorobenzyl pyrene derivatives
Uniqueness
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is unique due to the presence of both the pyrene core and the pentafluorophenylmethyl groups. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and supramolecular chemistry .
Propriétés
Numéro CAS |
137300-28-8 |
|---|---|
Formule moléculaire |
C32H12F10O4 |
Poids moléculaire |
650.4 g/mol |
Nom IUPAC |
bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H12F10O4/c33-21-16(22(34)26(38)29(41)25(21)37)9-45-31(43)15-8-13-5-4-11-2-1-3-12-6-7-14(19(13)18(11)12)20(15)32(44)46-10-17-23(35)27(39)30(42)28(40)24(17)36/h1-8H,9-10H2 |
Clé InChI |
TYXOTOKDHSMAII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C(=O)OCC5=C(C(=C(C(=C5F)F)F)F)F)C(=O)OCC6=C(C(=C(C(=C6F)F)F)F)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


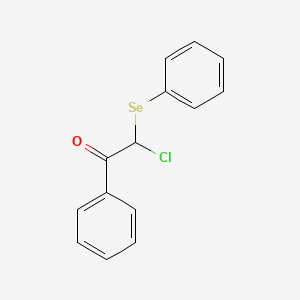
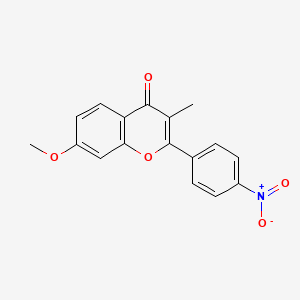


![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

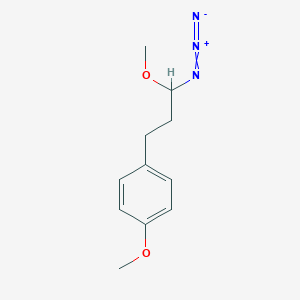


![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
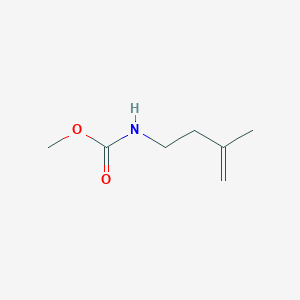
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
